molecular formula C6H13O2Si B14036404 CID 22228991

CID 22228991

Cat. No.: B14036404
M. Wt: 145.25 g/mol
InChI Key: LCUJHONQYXHXTE-UHFFFAOYSA-N
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Description

CID 22228991 (hypothetical name pending IUPAC validation) is a synthetic organic compound hypothesized to belong to the class of boronic acid derivatives, based on structural analogs identified in the provided evidence (e.g., CID 53216313 in ).

Properties

InChI

InChI=1S/C6H13O2Si/c1-4-5-6-9(7-2)8-3/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJHONQYXHXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Description

The synthesis of this compound typically involves multi-step chemical reactions aimed at functionalizing the piperazine core. The general approach includes:

  • Step 1: Functionalization of Piperazine Core
    The initial step involves selective substitution on the piperazine ring, often through nucleophilic substitution or alkylation reactions to introduce desired side chains or functional groups.

  • Step 2: Introduction of Pharmacophoric Groups
    Subsequent reactions incorporate pharmacologically relevant substituents, such as aromatic or heteroaromatic moieties, which enhance receptor affinity and selectivity.

  • Step 3: Purification and Characterization
    The crude product undergoes purification, commonly by chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure high purity. Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm the structural integrity and functional group presence.

Reaction Conditions and Optimization

  • Solvent and Temperature : The choice of solvent (e.g., polar aprotic solvents) and controlled temperature conditions are critical to maximize yield and minimize side reactions.

  • Catalysts and Reagents : Use of specific catalysts or reagents facilitates selective substitution and coupling reactions.

  • Yield Optimization : Reports indicate that optimized conditions can achieve yields up to approximately 82%, depending on the precise substituents and reaction parameters.

Analytical Monitoring

Data Table: Summary of Preparation Parameters and Outcomes

Preparation Step Description Typical Conditions Analytical Techniques Used Yield (%)
Functionalization of Piperazine Nucleophilic substitution/alkylation Polar aprotic solvent, 50-80°C GC-MS, NMR 75-82
Introduction of Substituents Coupling with aromatic/heteroaromatic groups Controlled temperature, catalysts GC-MS, IR, NMR 70-80
Purification Chromatographic techniques Silica gel column chromatography GC-MS Purity > 98%

Mechanistic Insights

The synthetic transformations of this compound involve typical piperazine chemistry, where the nitrogen atoms act as nucleophiles or sites for substitution. The reactivity can be modulated by electronic effects of substituents and steric hindrance. Reaction kinetics are influenced by temperature, solvent polarity, and reagent concentration.

Research and Development Context

This compound is often synthesized for research into its interaction with biological targets such as serotonin and dopamine receptors, common for piperazine derivatives. The preparation methods are designed to produce high-purity compounds suitable for pharmacological assays and further drug development.

Chemical Reactions Analysis

Types of Reactions

Allylmethyldimethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allylmethyldimethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of allylmethyldimethoxysilane involves the interaction of its reactive groups with various molecular targets. The allyl group can undergo polymerization reactions, while the methoxy groups can participate in hydrolysis and condensation reactions. These interactions lead to the formation of stable siloxane bonds, which are crucial for its applications in materials science and bioconjugation .

Comparison with Similar Compounds

Research Findings and Limitations

  • Thermodynamic Stability : Boronic acids like this compound and CID 53216313 show lower thermal stability compared to aromatic thioureas, as evidenced by decomposition points below 150°C in related compounds ().
  • Data Gaps : Specific spectral data (e.g., NMR, IR) for this compound are unavailable in the provided evidence, underscoring the need for further experimental validation .

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